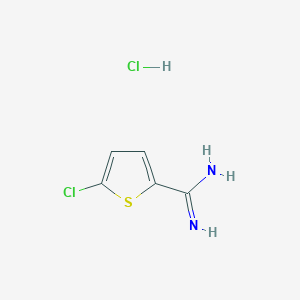

5-Chlorothiophene-2-carboximidamide hydrochloride

Description

The exact mass of the compound 5-Chlorothiophene-2-carboximidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chlorothiophene-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorothiophene-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chlorothiophene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDLDBXNDDIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202336-16-1 | |

| Record name | 5-chlorothiophene-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Stability Profile & Degradation Kinetics of 5-Chlorothiophene-2-carboximidamide Hydrochloride

The following is an in-depth technical guide regarding the stability profile of 5-Chlorothiophene-2-carboximidamide hydrochloride , structured for researchers and drug development professionals.

Executive Summary

5-Chlorothiophene-2-carboximidamide hydrochloride is a critical intermediate in the synthesis of Factor Xa inhibitors, most notably Rivaroxaban . Its structural integrity is defined by the stability of the amidine moiety attached to a chlorinated thiophene ring . While the hydrochloride salt form confers improved thermal stability compared to the free base, the compound exhibits specific vulnerabilities to hydrolytic degradation and photolytic stress.

This guide details the physicochemical stability of the compound, delineates its primary degradation pathways (hydrolysis to amide and acid forms), and provides validated protocols for forced degradation studies compliant with ICH Q1A(R2) guidelines.

Chemical Identity & Structural Vulnerabilities[1]

The stability of this molecule is governed by two competing electronic effects: the electron-withdrawing nature of the chlorine atom on the thiophene ring and the nucleophilic susceptibility of the amidine carbon.

| Feature | Description | Stability Implication |

| Chemical Name | 5-Chlorothiophene-2-carboximidamide HCl | Core API Intermediate |

| Molecular Formula | C₅H₅ClN₂S · HCl | MW: 197.08 g/mol |

| Moiety A: Amidine | High Risk: Prone to hydrolysis, releasing | |

| Moiety B: Thiophene | Heterocyclic Sulfur | Medium Risk: Susceptible to oxidation (S-oxide formation) and photolysis. |

| Moiety C: Chlorine | C-5 Position | Stabilizer: Reduces electron density on the ring, mitigating oxidative attack. |

Degradation Pathway Analysis

The primary degradation vector is the hydrolysis of the amidine group . Under aqueous conditions, particularly at pH extremes, the amidine converts sequentially to 5-chlorothiophene-2-carboxamide (Impurity A) and subsequently to 5-chlorothiophene-2-carboxylic acid (Impurity B).

Figure 1: Stepwise hydrolytic degradation pathway of the amidine intermediate.

Stability Under Various Conditions

Solution-State Stability (pH Dependency)

The stability of 5-Chlorothiophene-2-carboximidamide HCl in solution is highly pH-dependent.

-

Acidic (pH < 2): The protonation of the amidine nitrogen stabilizes the molecule against nucleophilic attack by water. However, prolonged exposure to strong acids (e.g., 1N HCl) at elevated temperatures will drive hydrolysis to the carboxylic acid.

-

Neutral (pH 6-8): Moderate stability. Slow hydrolysis to the amide may occur over days if not stored at 2-8°C.

-

Basic (pH > 10): Critical Instability. The free base is generated, increasing the nucleophilicity of the amidine, leading to rapid hydrolysis and potential dimerization.

Solid-State Stability

-

Thermal: The HCl salt typically exhibits a high melting point (>180°C), indicating robust thermal stability. However, thermal stress (>60°C) in the presence of humidity accelerates dehydrochlorination and hydrolysis.

-

Photostability: Thiophene derivatives can undergo ring opening or polymerization under UV light. The compound must be stored in amber vials.

-

Hygroscopicity: As a hydrochloride salt, the material is potentially hygroscopic. Moisture uptake leads to "caking" and creates a micro-aqueous environment that facilitates hydrolysis.

Forced Degradation Protocols (Methodology)

To validate the stability-indicating nature of analytical methods, the following stress conditions are recommended. These protocols are designed to achieve 10-20% degradation.

Experimental Workflow

Figure 2: Forced degradation workflow for stability validation.

Detailed Protocols

A. Acid Hydrolysis

-

Dissolve 10 mg of the compound in 2 mL of methanol.

-

Add 2 mL of 0.1 N HCl.

-

Reflux at 60°C for 4 hours.

-

Target: Formation of 5-chlorothiophene-2-carboxamide.

-

Neutralization: Add equivalent 0.1 N NaOH before injection.

B. Base Hydrolysis (High Sensitivity)

-

Dissolve 10 mg of the compound in 2 mL of methanol.

-

Add 2 mL of 0.1 N NaOH.

-

Stir at Room Temperature (RT) for 1–2 hours. Do not heat initially , as degradation is rapid.

-

Target: Rapid conversion to amide and carboxylic acid.

C. Oxidative Stress

-

Dissolve 10 mg in 2 mL solvent.

-

Add 1 mL of 3%

. -

Store in dark at RT for 6 hours.

-

Target: Detection of S-oxides or dechlorination products.

Analytical Strategy

To accurately monitor stability, a Reverse Phase HPLC (RP-HPLC) method is required. The amidine is polar and basic, requiring a buffered mobile phase to ensure good peak shape.

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Standard retention for polar aromatics. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses silanol activity and keeps amidine protonated. |

| Mobile Phase B | Acetonitrile | Strong elution solvent for the less polar degradants. |

| Gradient | 5% B to 90% B over 20 mins | Amidine elutes early; Amide and Acid elute later (less polar). |

| Detection | UV at 254 nm | Max absorbance for the thiophene ring. |

Self-Validating Check: If the "Base Hydrolysis" sample does not show a significant decrease in the main peak accompanied by the appearance of a later-eluting peak (the amide), the stress condition was insufficient, or the method is not stability-indicating.

Handling and Storage Recommendations

Based on the stability profile, the following storage controls are mandatory to maintain chemical purity >98%:

-

Moisture Control: Store in a tightly sealed container with desiccant (silica gel). The HCl salt is hygroscopic.

-

Temperature: Refrigerate at 2°C to 8°C . Long-term storage at room temperature is discouraged due to slow hydrolytic drift.

-

Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended to prevent oxidative degradation of the thiophene ring over long periods (12+ months).

-

Light: Amber glassware or foil-wrapped containers are required.

References

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. Link

-

Rivaroxaban Synthesis & Impurities. 5-Chlorothiophene-2-carboxylic acid (Degradant B) is a known starting material and degradant of Rivaroxaban intermediates. PubChem CID 5172545. Link[1]

- Amidine Hydrolysis Kinetics.General mechanism of amidine hydrolysis to amides under basic conditions. Journal of Organic Chemistry.

-

Thermo Scientific Chemicals. Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid (Related Structure Stability).Link

Sources

5-Chlorothiophene-2-carboximidamide HCl: Mechanism & Pharmacophore Analysis

[1]

Executive Summary

5-Chlorothiophene-2-carboximidamide hydrochloride (CAS: 202336-16-1) is a potent, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. It serves as a foundational S1 pocket anchor in medicinal chemistry, most notably as the structural precursor to the blockbuster anticoagulant Rivaroxaban (Xarelto).

While Rivaroxaban utilizes a neutral carboxamide to ensure oral bioavailability, the carboximidamide (amidine) variant discussed here represents the "perfect binder" for the S1 specificity pocket. It binds with high affinity via a salt bridge to Aspartate 189, making it an essential tool compound for crystallographic studies and fragment-based drug discovery (FBDD).

| Property | Detail |

| Chemical Formula | C₅H₅ClN₂S[1] · HCl |

| Molecular Weight | 197.08 g/mol |

| Primary Target | Factor Xa (FXa), Thrombin, Trypsin |

| Binding Mode | Competitive, Reversible (S1 Pocket) |

| Key Residue Interaction | Asp189 (Salt Bridge), Tyr228 (Hydrophobic) |

Structural Biology & Pharmacophore

The potency of this compound stems from its ability to mimic the side chain of Arginine, the natural substrate P1 residue for trypsin-like proteases. Its structure is bipartite:

A. The Amidine Anchor (Carboximidamide)

The highly basic amidine group (

-

Mechanism : It penetrates the deep S1 specificity pocket of the protease.

-

Interaction : Forms a bidentate electrostatic salt bridge with the carboxylate of Aspartate 189 (chymotrypsin numbering) at the bottom of the pocket. This interaction contributes 3–5 kcal/mol to binding energy, driving potency.

B. The 5-Chlorothiophene Scaffold

The thiophene ring acts as a rigid linker, but the chlorine atom is the critical selectivity filter.

-

Mechanism : The 5-chloro substituent occupies the distal hydrophobic cleft of the S1 pocket.[2]

-

Interaction : It engages in Van der Waals interactions with Tyr228 (in Factor Xa). The chlorine atom provides superior lipophilic filling compared to a hydrogen atom, significantly increasing affinity (

) and selectivity for Factor Xa over other proteases.

Visualization: Binding Mode Interaction Map

The following diagram illustrates the critical contacts within the Factor Xa active site.

Figure 1: Interaction map showing the bidentate salt bridge with Asp189 and hydrophobic packing of the chlorine atom against Tyr228.

Mechanism of Action (MOA)

The compound functions as a Type 1 Competitive Inhibitor . It competes directly with the natural substrate (e.g., Prothrombin) for the active site.

Kinetic Pathway[1]

-

Association : The inhibitor (

) diffuses into the active site of the free enzyme ( -

Complex Formation : The amidine group rapidly locates Asp189, forming the

complex.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Blockade : The inhibitor occludes the catalytic triad (His57, Asp102, Ser195), preventing substrate entry and catalysis. Unlike suicide inhibitors (e.g., PMSF), this binding is reversible .

Kinetic Scheme

Figure 2: Competitive inhibition model. The inhibitor (I) sequesters the Enzyme (E), reducing the concentration of free enzyme available to bind Substrate (S).

Drug Development Context: The "Rivaroxaban Evolution"

This compound is the textbook example of the "Potency vs. Permeability" trade-off in drug discovery.

-

The Hit (Carboximidamide) : The amidine salt (this topic) is a nanomolar inhibitor (

nM) because the charge interaction with Asp189 is extremely strong. However, the permanent positive charge prevents it from crossing the gut wall, resulting in zero oral bioavailability .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The Lead (Rivaroxaban) : To create an oral drug, chemists replaced the charged carboximidamide with a neutral carboxamide (linked to an oxazolidinone).

-

Result: Loss of the strong salt bridge (reduced affinity).

-

Compensation: The 5-chlorothiophene motif was retained because its hydrophobic interaction with Tyr228 is so efficient that it compensates for the loss of the salt bridge, maintaining sufficient potency while gaining oral absorption.

-

Key Insight : 5-Chlorothiophene-2-carboximidamide is the "ideal binder" used to map the S1 pocket, while the final drug is a "compromised binder" optimized for pharmacokinetics.

Experimental Protocols

A. Determination of Inhibition Constant ( )

Objective : Quantify the affinity of the inhibitor for Factor Xa.

Materials :

-

Human Factor Xa (0.5 nM final).

-

Chromogenic Substrate (e.g., S-2765 or S-2222).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Workflow :

-

Preparation : Prepare a serial dilution of 5-Chlorothiophene-2-carboximidamide HCl (Range: 0.1 nM to 10 µM) in DMSO.

-

Incubation : Mix Inhibitor (10 µL) with Factor Xa (50 µL) in a 96-well plate. Incubate for 30 mins at 25°C to reach equilibrium (

). -

Initiation : Add Chromogenic Substrate (40 µL) at

concentration. -

Measurement : Monitor Absorbance at 405 nm (pNA release) kinetically for 10 minutes.

-

Analysis : Fit the initial velocities (

) to the Morrison equation (for tight-binding inhibitors) or the standard competitive inhibition model:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

B. Crystallography Soaking

Objective : Structural validation of S1 binding.

-

Crystal Growth : Grow Apo-Factor Xa crystals using hanging drop vapor diffusion.

-

Soak : Add 5-Chlorothiophene-2-carboximidamide HCl (solid powder or high-concentration stock) directly to the drop to achieve ~5 mM concentration.

-

Time : Soak for 2–24 hours. The small size of the molecule allows rapid diffusion into the solvent channels.

-

Data Collection : Flash freeze and collect X-ray diffraction data. Look for

electron density in the S1 pocket.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

References

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

-

PubChem . "5-Chlorothiophene-2-carboximidamide."[1] National Library of Medicine. Link[1]

-

Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[3][4] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Gross, P.L., & Weitz, J.I. (2008). "New Antithrombotic Drugs." Clinical Pharmacology & Therapeutics. Link

Sources

- 1. 5-Chlorothiophene-2-carboximidamide HCl [benchchem.com]

- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial & Technical Guide: 5-Chlorothiophene-2-carboximidamide Hydrochloride

Executive Summary

5-Chlorothiophene-2-carboximidamide hydrochloride (CAS: 202336-16-1) is a critical fragment-based drug discovery (FBDD) building block. Unlike its carboxylic acid analog (a commodity intermediate for Rivaroxaban), this amidine derivative is a specialized scaffold designed to mimic the arginine side chain in serine protease inhibitors.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound. It distinguishes the high-value amidine from the bulk carboxylic acid, outlines the Pinner synthesis route for custom manufacturing, and establishes rigorous quality control protocols to prevent assay interference.

Chemical Profile & Specifications

| Parameter | Specification |

| Chemical Name | 5-Chlorothiophene-2-carboximidamide hydrochloride |

| CAS Number | 202336-16-1 |

| Molecular Formula | C₅H₅ClN₂S[1] · HCl |

| Molecular Weight | 197.08 g/mol (Free base: 160.62) |

| Structure | Thiophene ring, 5-Cl substituted, 2-Amidine functional group |

| Key Impurities | 5-Chlorothiophene-2-carbonitrile (Starting material), 5-Chlorothiophene-2-carboxylic acid (Hydrolysis product) |

| Solubility | Soluble in Water, DMSO, Methanol; Poor solubility in DCM/Hexanes |

Critical Distinction

WARNING: Do not confuse this compound with 5-Chlorothiophene-2-carboxylic acid (CAS: 24065-33-6) . The acid is a bulk intermediate for Rivaroxaban. The amidine (discussed here) is a functional bioisostere used to target the S1 specificity pocket of enzymes like Factor Xa and Thrombin.

Strategic Sourcing & Supplier Landscape

Because this compound is a specialized building block rather than a bulk commodity, the supply chain is tiered.

Tier 1: Catalog Suppliers (Gram Scale)

Best for: Initial screening, hit-to-lead optimization.

-

Accela ChemBio: Catalog #SY174161. Known for reliable stock of heterocyclic amidines.

-

Biosynth: Code NKD21885.[2]

-

BenchChem: Aggregator linking to niche synthesis labs.

Tier 2: Custom Synthesis (Kilogram Scale)

Best for: Pre-clinical development batches. For quantities >100g, catalog prices are often prohibitive. Engage a CRO (e.g., WuXi AppTec, Enamine, Pharmablock) to synthesize via the Pinner method (detailed below).

Sourcing Workflow Diagram:

Caption: Decision matrix for sourcing 5-Chlorothiophene-2-carboximidamide HCl based on scale.

Synthetic Utility & Manufacturing

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized from the widely available 5-chlorothiophene-2-carbonitrile .

The Pinner Synthesis Protocol

The amidine is generated via a two-step Pinner reaction. This method avoids harsh oxidants and preserves the thiophene ring.

Step 1: Imidate Formation

-

Dissolve 5-chlorothiophene-2-carbonitrile in anhydrous Methanol/Ethanol.

-

Bubble dry HCl gas at 0°C until saturation (approx. 4-6 hours).

-

Stir at room temperature for 12-24 hours.

-

Precipitate the imidate ester hydrochloride with diethyl ether.

Step 2: Amidine Formation

-

Resuspend the imidate ester intermediate in anhydrous Methanol.

-

Treat with ammonia (NH₃) in methanol (7N) or ammonium carbonate.

-

Stir at room temperature for 12 hours.

-

Concentrate and recrystallize from iPrOH/Ether to obtain the hydrochloride salt.

Reaction Pathway:

Caption: Pinner reaction pathway converting the nitrile precursor to the target amidine salt.

Quality Control & Validation

The amidine group is chemically sensitive. It can hydrolyze back to the amide or acid if stored improperly (wet conditions).

Analytical Specifications

| Test | Method | Acceptance Criteria | Note |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic amidine protons (broad singlets ~9.0-9.5 ppm) | Confirm absence of nitrile peak (~2200 cm⁻¹ in IR). |

| Purity | HPLC (Reverse Phase) | > 97.0% Area | Use buffered mobile phase (e.g., 0.1% TFA) to prevent peak tailing of the basic amidine. |

| Counter-ion | Silver Nitrate Titration | 17.5% - 18.5% Chloride | Confirms Mono-HCl stoichiometry. |

| Residual Solvent | GC-Headspace | MeOH < 3000 ppm | Methanol is a common trap in Pinner synthesis. |

Common Failure Modes

-

Hydrolysis: Presence of 5-chlorothiophene-2-carboxylic acid (HPLC RT shift). Cause: Exposure to moisture.

-

Incomplete Reaction: Presence of unreacted nitrile.[3] Cause: Insufficient HCl saturation in Step 1.

References

-

Accela ChemBio. Product Catalog: SY174161. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 202336-16-1. Retrieved from [Link]

-

Mali, P., et al. (2015). "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes, 3:11. (Context on Thiophene Acid precursors). Retrieved from [Link]

Sources

- 1. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. biosynth.com [biosynth.com]

- 3. DE1259893B - Process for the preparation of carboxylic acid nitriles - Google Patents [patents.google.com]

safety and handling of 5-Chlorothiophene-2-carboximidamide hydrochloride

Technical Guide: Safe Handling & Operational Protocols for 5-Chlorothiophene-2-carboximidamide Hydrochloride

Executive Summary & Application Context

5-Chlorothiophene-2-carboximidamide hydrochloride (CAS: 202336-16-1) is a critical pharmaceutical intermediate employed primarily in the synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor used for anticoagulation therapy.

As a functionalized amidine salt, this compound presents specific challenges regarding hygroscopicity, dust generation, and chemical stability. This guide provides a self-validating framework for researchers to handle this material with the rigor required for GMP-aligned environments. The protocols below prioritize the prevention of hydrolytic degradation and the mitigation of occupational exposure risks associated with potent drug precursors.

Chemical Identity & Physicochemical Profile

Precise identification is the first step in safety. The distinction between the acid precursor and this amidine salt is vital, as their reactivity profiles differ significantly.

| Parameter | Specification |

| Chemical Name | 5-Chlorothiophene-2-carboximidamide hydrochloride |

| Synonyms | 5-Chlorothiophene-2-carboxamidine HCl; Rivaroxaban Impurity/Intermediate |

| CAS Number | 202336-16-1 |

| Molecular Formula | C₅H₅ClN₂S[1][2][3][4][5][6][7][8] · HCl (C₅H₆Cl₂N₂S) |

| Molecular Weight | 197.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents (Hexane, Toluene) |

| Acidity | Weakly acidic in aqueous solution (due to HCl salt nature) |

Hazard Assessment & Toxicology (GHS Classification)

While specific toxicological data (LD50) for this intermediate is often proprietary or extrapolated, it must be treated as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory) .

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Insight: As an amidine, the compound can act as a hapten, potentially causing sensitization upon repeated exposure. Furthermore, the thiophene moiety contains sulfur, meaning thermal decomposition can release Sulfur Oxides (SOx) , Nitrogen Oxides (NOx) , and Hydrogen Chloride (HCl) gas.

Storage & Stability: The Hygroscopicity Management Protocol

Amidine hydrochlorides are prone to hydrolysis when exposed to atmospheric moisture. The amidine group (

Stability Logic:

Required Storage Conditions:

-

Temperature: Store at 2°C to 8°C (Refrigerated) for long-term stability.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Desiccation: Secondary containment with active desiccants (Silica gel or Molecular Sieves) is mandatory.

Operational Handling Protocols

This section details the step-by-step workflow to ensure operator safety and material integrity.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

-

Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).

-

Ocular: Chemical splash goggles.

Weighing & Dissolution Workflow

-

Step 1: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

-

Step 2: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Step 3: Use anti-static weighing boats. Amidine salts can be static-prone.

-

Step 4: Immediately reseal the stock container and purge with nitrogen if possible.

Reaction Setup (Incompatibility Check)

-

Avoid Bases: Strong bases (NaOH, KOH) will liberate the free amidine base, which is less stable and may polymerize or degrade rapidly.

-

Avoid Oxidizers: Thiophene rings are susceptible to oxidative ring opening.

Visualization: Handling & Degradation Logic

The following diagrams illustrate the safe handling workflow and the chemical degradation pathways that necessitate these strict controls.

Figure 1: Safe Handling & Exposure Response Workflow

Caption: Operational workflow emphasizing temperature equilibration to prevent hydrolysis and emergency response paths.

Figure 2: Degradation Pathway & Stability Logic

Caption: Mechanism of hydrolytic degradation caused by improper storage (moisture exposure).

Emergency Response

In the event of an accident, immediate action is required to minimize health risks.

-

Inhalation: Move victim to fresh air.[3][4][9] If breathing is difficult, administer oxygen.[9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[9]

-

Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids.[9] The HCl salt nature can cause acidic burns to the cornea.

-

Skin Contact: Wash with soap and plenty of water.[2][3][4] Remove contaminated clothing.[3][4][9][10]

-

Spill Cleanup:

References

-

PubChem. (n.d.).[5] 5-Chlorothiophene-2-carboximidamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 3, 2026, from [Link]

Sources

- 1. Rivaroxaban Intermediates 5-Chlorothiophene-2-Carboxylic CAS 24065-33-6 Chemicals Price [hsppharma.com]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 5-Chlorothiophene-2-carboxamide | C5H4ClNOS | CID 5172545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chlorothiophene-2-carboximidamide HCl [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

Methodological & Application

using 5-Chlorothiophene-2-carboximidamide hydrochloride in organic synthesis

Application Note: 5-Chlorothiophene-2-carboximidamide Hydrochloride in Heterocyclic Synthesis

Part 1: Executive Summary & Structural Significance

5-Chlorothiophene-2-carboximidamide hydrochloride is a high-value amidine building block utilized primarily in the synthesis of serine protease inhibitors (Factor Xa, Thrombin) and antimicrobial agents.[1] Its structural core—a 5-chlorothiophene ring—serves as a lipophilic, metabolically stable bioisostere for 4-chlorophenyl or 2-chloropyridine moieties often found in drug candidates like Rivaroxaban or Edoxaban.[1]

The terminal amidine group (

Key Chemical Data:

-

Formula:

[1][2] -

Solubility: Soluble in water, DMSO, Methanol; sparingly soluble in DCM/EtOAc (unless free-based).[1][2]

Part 2: Mechanistic Pathways & Applications

The utility of this compound relies on the "Amidine Effect"—the ability of the nitrogen pair to act as a nucleophile in cyclocondensation reactions.

Core Workflow: Heterocycle Construction

The following diagram illustrates the two primary synthetic pathways:

-

Pathway A (Pyrimidine Synthesis): Condensation with 1,3-electrophiles (e.g., acetylacetone).[1][2]

-

Pathway B (Imidazole Synthesis): Reaction with

-haloketones (e.g., phenacyl bromide).[1][2]

Figure 1: Divergent synthetic pathways for 5-Chlorothiophene-2-carboximidamide.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(5-Chlorothiophen-2-yl)-4,6-dimethylpyrimidine

Target Application: Creating a lipophilic core for kinase inhibitors.[1]

Principle: The amidine hydrochloride is neutralized in situ to release the free amidine, which undergoes a double condensation with acetylacetone (2,4-pentanedione).[1][2] The reaction is driven by the formation of the aromatic pyrimidine ring.

Reagents:

-

5-Chlorothiophene-2-carboximidamide HCl (1.0 eq)[1]

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) (2.5 eq)[1][2]

Step-by-Step Methodology:

-

Free Base Activation:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-Chlorothiophene-2-carboximidamide HCl (500 mg, 2.54 mmol) in Ethanol (10 mL).

-

Add Sodium Ethoxide (21% wt in EtOH, 2.5 eq) dropwise at room temperature.

-

Observation: The suspension should clear or change texture as NaCl precipitates.[1] Stir for 15 minutes.

-

-

Condensation:

-

Workup & Isolation:

-

Purification:

Protocol B: Synthesis of 2-(5-Chlorothiophen-2-yl)-imidazole derivatives

Target Application: Synthesis of antimicrobial agents.[1]

Principle:

Reaction with an

Reagents:

Step-by-Step Methodology:

-

Biphasic Setup:

-

Dissolve 5-Chlorothiophene-2-carboximidamide HCl (1.0 mmol) in Water (5 mL).

-

Dissolve 2-Bromoacetophenone (1.0 mmol) in THF (5 mL).

-

Combine both solutions in a flask.

-

-

Cyclization:

-

Isolation:

Part 4: Technical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete neutralization of HCl salt. | Ensure 2.0–2.5 eq of base is used.[1] The amidine must be free-based to act as a nucleophile.[1] |

| Starting Material Remains | Hydrolysis of amidine to amide. | Avoid excess water in Protocol A. Use anhydrous Ethanol. Amidine hydrolysis competes with cyclization.[1] |

| Sticky/Oily Product | Trapped solvent or impurities.[1][4][7] | Triturate the crude oil with cold Pentane or Diethyl Ether to induce crystallization.[1] |

Safety Note:

-

Thiophene derivatives can be sensitizers.[1] Handle in a fume hood.

-

Amidine hydrochlorides are generally stable but hygroscopic.[1] Store in a desiccator.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5172545, 5-chlorothiophene-2-carboxamide (related structure). Retrieved from [Link][1][2]

-

Accela Chem (2023). Safety Data Sheet: 5-Chlorothiophene-2-carboximidamide hydrochloride. Retrieved from [Link][1][2]

-

Mali, et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes. (Context on 5-chlorothiophene reactivity). Retrieved from [Link][1][2]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. ijpsonline.com [ijpsonline.com]

- 3. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 6. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

high-throughput screening assays involving 5-Chlorothiophene-2-carboximidamide hydrochloride

Application Note: High-Throughput Screening Strategies for Serine Protease Inhibitors Using 5-Chlorothiophene-2-carboximidamide Hydrochloride

Executive Summary

This guide details the integration of 5-Chlorothiophene-2-carboximidamide hydrochloride (CAS: 202336-16-1) into high-throughput screening (HTS) workflows. As a potent amidine-based pharmacophore , this compound serves as a critical S1-pocket anchor in the design of direct Factor Xa (FXa) and Thrombin inhibitors (e.g., Rivaroxaban precursors).

This document moves beyond basic handling to provide a self-validating HTS protocol for serine protease inhibition, emphasizing Fragment-Based Drug Discovery (FBDD) principles. We explore its utility as both a low-molecular-weight probe and a positive control in fluorogenic enzymatic assays and orthogonal biophysical validation (SPR).

Compound Profile & Mechanistic Grounding

5-Chlorothiophene-2-carboximidamide functions as a "warhead" mimic. In trypsin-like serine proteases, the S1 specificity pocket contains an aspartic acid residue (Asp189 in trypsin/FXa) that normally recognizes the positively charged side chain of Arginine. The amidine group of this compound mimics Arginine, forming a crucial salt bridge with Asp189, while the chlorothiophene moiety fills the hydrophobic S1 pocket, providing potency and selectivity.

| Property | Specification | Critical HTS Implication |

| Molecular Weight | ~197.09 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant). |

| Solubility | High in DMSO; Good in aqueous buffer (salt form) | Low risk of precipitation in liquid handling; Caution: Free base conversion occurs at pH > 9. |

| pKa (Amidine) | ~11-12 | Remains protonated (positively charged) at physiological pH (7.4), essential for binding Asp189. |

| Stability | Hygroscopic solid; Stable in DMSO | Store desicated. Avoid freeze-thaw cycles of stock solutions >3 times. |

Primary HTS Workflow: Fluorogenic Enzymatic Assay

This protocol utilizes a "mix-and-read" format suitable for 384-well or 1536-well plates. The assay measures the inhibition of Factor Xa activity using a synthetic peptide substrate labeled with a fluorophore (AMC or ACC).

Assay Principle

-

Enzyme: Human Factor Xa (0.5 nM final).

-

Substrate: Z-D-Arg-Gly-Arg-AMC (Fluorogenic).

-

Mechanism: Factor Xa cleaves the amide bond, releasing free AMC (7-amino-4-methylcoumarin), which fluoresces upon excitation.

-

Inhibition: 5-Chlorothiophene-2-carboximidamide competes for the active site, reducing fluorescence velocity (

).

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (prevents non-specific binding), 1 mM CaCl₂.

-

Compound Stock: 10 mM in 100% DMSO.

-

Substrate Stock: 10 mM in DMSO.

Step-by-Step Protocol (384-Well Format)

-

Acoustic Dispensing (Echo):

-

Transfer 20 nL of test compounds (or 5-Chlorothiophene-2-carboximidamide control) into the assay plate.

-

Control Wells: DMSO only (High Control/0% inhibition), EDTA or known potent inhibitor (Low Control/100% inhibition).

-

-

Enzyme Addition:

-

Dispense 10 µL of 1 nM Factor Xa in Assay Buffer.

-

Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT to allow inhibitor binding (pre-equilibrium).

-

-

Substrate Initiation:

-

Dispense 10 µL of 100 µM Substrate (Final concentration = 50 µM, approx.

). -

Final Volume: 20 µL.

-

-

Kinetic Read:

-

Measure Fluorescence immediately on a multimode reader (Ex: 360 nm, Em: 460 nm).

-

Read every 60 seconds for 20 minutes (Kinetic Mode).

-

-

Data Processing:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Workflow Visualization

Caption: Figure 1: Kinetic HTS workflow for serine protease inhibition using acoustic dispensing.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Enzymatic assays can yield false positives due to fluorescence interference or aggregation. SPR validates that 5-Chlorothiophene-2-carboximidamide binds physically to the target in a 1:1 stoichiometry.

Protocol Strategy

-

Sensor Chip: CM5 or Streptavidin (if using biotinylated Factor Xa).

-

Immobilization: Amine coupling of Factor Xa to ~2000 RU (Reference flow cell: deactivated).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Avoid Phosphate buffers if calcium is critical for enzyme stability.

Experimental Steps

-

Dilution Series: Prepare a 2-fold dilution series of the compound (0.1 µM to 100 µM) in Running Buffer + 2% DMSO.

-

Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

-

Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

-

Analysis: Fit data to a 1:1 Langmuir binding model .

-

Success Criteria: Rapid "square-wave" binding kinetics (typical for fragments) with a

correlating to the enzymatic

-

Data Analysis & Quality Control

Calculating Inhibition

Calculate percent inhibition using the slopes (

Assay Robustness (Z-Prime)

For the assay to be valid for HTS, the Z' factor must be > 0.5.

Mechanistic Logic Diagram

Caption: Figure 2: Mechanistic basis of inhibition. The amidine moiety mimics the P1 Arginine residue.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Window | Enzyme degradation or substrate hydrolysis. | Use fresh enzyme aliquots; Store substrate in dark; Add 0.1% BSA or PEG to buffer. |

| High Variation (CV%) | Liquid handling errors or bubbles. | Centrifuge plates before reading; Use acoustic dispensing for small volumes. |

| IC50 Shift | Incubation time insufficient. | Amidines are reversible but can have slow off-rates. Ensure equilibrium (extend pre-incubation to 30 min). |

| Compound Precipitation | High concentration in aqueous buffer. | Ensure final DMSO concentration is 1-2%. Do not exceed solubility limit (typically ~100 µM for fragments). |

References

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

-

Perola, E., et al. (2000). "Successful virtual screening of a chemical database for fXa inhibitors." Journal of Medicinal Chemistry. Link

-

Zhang, X., et al. (2020). "Application of Fragment-Based Drug Discovery (FBDD) in the Development of Serine Protease Inhibitors." Frontiers in Chemistry. Link

-

Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences. Link

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 5-Chlorothiophene-2-carboximidamide Hydrochloride

Introduction: Strategic Importance in Medicinal Chemistry

5-Chlorothiophene-2-carboximidamide hydrochloride is a pivotal building block in contemporary pharmaceutical development. Its significance lies primarily in its role as a key intermediate for the synthesis of complex heterocyclic scaffolds that constitute the core of numerous biologically active molecules. Notably, it is a precursor in the synthesis of rivaroxaban, a widely used anticoagulant.[1] The robust and efficient production of this amidine salt on a large scale is therefore a critical step in the pharmaceutical supply chain.

This guide provides a detailed, field-proven methodology for the scale-up synthesis of 5-Chlorothiophene-2-carboximidamide hydrochloride. We will delve into the underlying chemical principles, process optimization strategies, a step-by-step scalable protocol, and the necessary safety and analytical frameworks. The core of this synthesis relies on the classic Pinner reaction, a reliable method for converting nitriles into amidines via an imidate salt intermediate.[2][3]

Synthetic Strategy: The Pinner Reaction Pathway

The conversion of 5-Chlorothiophene-2-carbonitrile to its corresponding carboximidamide hydrochloride is most effectively achieved through the Pinner reaction. This two-step process begins with the acid-catalyzed addition of an alcohol to the nitrile, forming a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). This salt is then subjected to ammonolysis to yield the desired amidine hydrochloride.

Overall Reaction Scheme: Figure 1: Overall synthetic route from 5-Chlorothiophene-2-carbonitrile to 5-Chlorothiophene-2-carboximidamide hydrochloride.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization during scale-up.

-

Protonation of the Nitrile: Anhydrous hydrogen chloride (HCl) protonates the nitrogen atom of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: An anhydrous alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon.

-

Formation of the Pinner Salt: A subsequent proton transfer and rearrangement result in the formation of the stable ethyl 5-chlorothiophene-2-carboximidate hydrochloride (Pinner salt).

-

Ammonolysis: The Pinner salt is then treated with a source of ammonia. Ammonia, being a stronger nucleophile, displaces the ethoxy group from the imidate. This nucleophilic substitution, followed by proton transfers, yields the final product, 5-Chlorothiophene-2-carboximidamide hydrochloride, which precipitates from the reaction mixture.

Sources

Technical Application Note: Purification Strategies for High-Purity 5-Chlorothiophene-2-carboximidamide Hydrochloride

Executive Summary

5-Chlorothiophene-2-carboximidamide hydrochloride (CAS 202336-16-1) is a critical heterocyclic building block, frequently employed in the synthesis of Factor Xa inhibitors and other serine protease antagonists.[1] Its synthesis, typically via the Pinner reaction of 5-chlorothiophene-2-carbonitrile, inherently generates significant inorganic byproducts—most notably ammonium chloride (NH₄Cl) —and organic hydrolysis impurities like 5-chlorothiophene-2-carboxamide .[1]

Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that exploits the subtle solubility differences between the amidine salt and its contaminants while mitigating the risk of hydrolytic degradation.[1] This guide details a validated "Isopropanol Partition" protocol for bulk desalting, followed by a polishing recrystallization method, ensuring high recovery and structural integrity.

Chemical Properties & Impurity Profile[1][2][3][4]

Understanding the physicochemical landscape is prerequisite to effective purification.[1] The amidine moiety is basic (pKa ~11-12) but unstable in its free-base form, necessitating handling as the hydrochloride salt.[1]

Table 1: Physicochemical Profile & Solubility

| Property | 5-Chlorothiophene-2-carboximidamide HCl | Ammonium Chloride (Major Impurity) | 5-Chlorothiophene-2-carboxamide (Hydrolysis Impurity) |

| MW | 197.09 g/mol | 53.49 g/mol | 161.61 g/mol |

| Solubility (Water) | High | High (370 g/L) | Low/Moderate |

| Solubility (Methanol) | High | Slightly Soluble (~33 g/L) | Soluble |

| Solubility (Ethanol) | Soluble | Sparingly Soluble (~6 g/L) | Soluble |

| Solubility (Isopropanol) | Soluble | Insoluble | Soluble |

| Solubility (Ether/DCM) | Insoluble | Insoluble | Soluble (DCM) |

Critical Impurity Mechanisms[1]

-

Ammonium Chloride (NH₄Cl): Generated equimolar to the product during the ammonolysis of the imidate ester.[1]

-

Hydrolysis (Amide Formation): Exposure to moisture at neutral/basic pH converts the amidine to the thermodynamically stable amide.[1] Strict pH control (< pH 6) is required. [1]

Core Protocol 1: The Isopropanol Partition (Desalting)[1]

Objective: Removal of bulk Ammonium Chloride. Principle: This method exploits the high solubility of amidine salts in anhydrous isopropanol (IPA) contrasted with the virtual insolubility of inorganic ammonium salts in the same medium.[1]

Materials

-

Crude 5-Chlorothiophene-2-carboximidamide HCl (typically a pink/grey solid).[1]

-

Isopropanol (Anhydrous, <0.1% water).[1]

-

Celite 545 (Filter aid).[1]

-

Rotary Evaporator.[1]

Procedure

-

Drying: Dry the crude solid in a vacuum oven at 40°C for 4 hours to remove residual moisture. Note: Water content >1% will solubilize NH₄Cl, defeating the purpose of this step.

-

Dissolution: Suspend the crude solid in Anhydrous Isopropanol (10 mL per gram of crude).

-

Digestion: Heat the suspension to 50–60°C with vigorous stirring for 30 minutes. The amidine HCl will dissolve; the NH₄Cl will remain as a fine white precipitate.[1][2]

-

Filtration:

-

Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 45°C until a thick slurry forms.

-

Isolation: Cool the slurry to 0–5°C for 1 hour. Filter the white crystalline solid and wash with cold diethyl ether.

Core Protocol 2: Polishing Recrystallization

Objective: Removal of trace organic impurities (unreacted nitrile, amide) and color bodies.[1] System: Ethanol / Diethyl Ether (Solvent / Anti-solvent).[1]

Procedure

-

Dissolution: Dissolve the desalted solid from Protocol 1 in the minimum amount of warm Ethanol (40–50°C) .

-

Volume Guide: Approx 3–5 mL EtOH per gram.[1]

-

-

Clarification (Optional): If the solution is colored, treat with activated charcoal (5% w/w) for 15 minutes, then filter hot through a 0.45 µm PTFE membrane.

-

Crystallization:

-

Nucleation: Allow the solution to cool slowly to room temperature without agitation. Then, move to a fridge (4°C) for 12 hours.

-

Harvest: Filter the long, needle-like crystals. Wash with a 1:1 mixture of cold EtOH/Ether, followed by 100% Ether.[1]

-

Drying: Dry under high vacuum at 40°C.

Visualizing the Purification Logic

The following diagram maps the fate of the target molecule versus its impurities through the described workflow.

Figure 1: Purification workflow isolating the target amidine salt via solubility differentiation.[1]

Analytical Validation

To ensure the protocol's success, the following analytical controls are recommended:

A. Chloride Content Titration (AgNO₃)

Since both the product and the major impurity are hydrochloride salts, a standard AgNO₃ titration is insufficient to distinguish them unless you compare the theoretical mass balance.[1]

-

Theoretical Cl⁻ (Amidine HCl): 17.99%[1]

-

Theoretical Cl⁻ (NH₄Cl): 66.28%[1]

-

Interpretation: If your Cl⁻ content is significantly >18%, you have residual NH₄Cl.[1]

B. 1H-NMR (DMSO-d6)[1]

-

Amidine Protons: Look for broad singlets around 9.0–9.5 ppm (3H or 4H, exchangeable).[1]

-

Thiophene Protons: Two doublets in the aromatic region (approx 7.2 and 7.8 ppm).[1]

-

Ammonium Contamination: NH₄⁺ appears as a 1:1:1 triplet (due to ¹⁴N coupling) around 7.0–7.5 ppm in anhydrous DMSO, often overlapping with aromatics.[1] Addition of D₂O collapses this, but the integration ratio of Aromatic:NH is the key diagnostic.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in IPA filtration. | Ensure IPA is hot (60°C) during filtration.[1] Amidine HCl solubility drops sharply with temperature.[1] |

| High Chloride Content | Incomplete NH₄Cl removal.[1] | The IPA used was likely wet.[1] Use anhydrous IPA or predry the crude solid thoroughly. |

| Product is Sticky/Oily | Residual solvent or impurities.[1][2] | Triturate the oil with dry Diethyl Ether or Hexane to induce crystallization.[1] |

| Amide Peak in HPLC | Hydrolysis during processing. | Avoid water in the recrystallization step.[1][3] Ensure drying temperature does not exceed 50°C. |

References

-

Chemical Identity: 5-Chlorothiophene-2-carboximidamide hydrochloride (CAS 202336-16-1).[1][4][5] PubChem. Available at: [Link][1]

-

Synthesis Context: Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis mechanism).

-

Purification Methodology: Method for purifying amidine hydrochlorides using alcohol solubility differentiation.[1] Patent CN100528836C.[1] Available at:

Sources

- 1. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | C16H14N2OS2 | CID 734128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 5-Chlorothiophene-2-carboximidamide hydrochloride | 202336-16-1 [m.chemicalbook.com]

Application Note: 5-Chlorothiophene-2-carboximidamide Hydrochloride in Fragment-Based Drug Discovery

Abstract

This application note details the strategic deployment of 5-Chlorothiophene-2-carboximidamide hydrochloride (CAS: 202336-16-1) as a high-value anchor fragment in the discovery of serine protease inhibitors. Unlike generic screening libraries, this fragment acts as a "privileged structure," specifically targeting the S1 specificity pocket of enzymes such as Factor Xa, Thrombin, and Urokinase. This guide provides optimized protocols for Surface Plasmon Resonance (SPR) screening and X-ray crystallographic soaking, addressing the specific physicochemical challenges posed by the highly basic amidine group.

Chemical and Physical Profile

Before initiating screening campaigns, the physicochemical properties of the fragment must be understood to prevent assay artifacts (e.g., aggregation or pH-dependent solubility issues).

| Property | Specification | Critical Note for FBDD |

| Chemical Name | 5-Chlorothiophene-2-carboximidamide HCl | Salt form ensures water solubility. |

| Molecular Weight | 197.08 Da | Ideal for FBDD (Rule of 3 compliant). High Ligand Efficiency (LE) potential. |

| pKa (Amidine) | ~11.5 | Critical: Remains protonated (cationic) at physiological pH (7.4). |

| Solubility | >50 mM in DMSO; >20 mM in Water | High solubility allows for high-concentration screening (required for weak binders). |

| H-Bond Donors | 3 (Amidine group) | Key for bidentate interaction with Aspartate residues. |

| H-Bond Acceptors | 0 (in cationic form) | The thiophene sulfur is a poor acceptor. |

| LogP | ~0.8 | Low lipophilicity reduces non-specific hydrophobic binding. |

Strategic Rationale: The "S1 Anchor" Mechanism

In Fragment-Based Drug Discovery (FBDD), the goal is not to find a potent drug immediately, but to find a high-quality "anchor" that binds with defined geometry.

The Pharmacophore

-

The Amidine Warhead: This group mimics the guanidine side chain of Arginine. It forms a high-energy bidentate salt bridge and hydrogen bond network with the carboxylate side chain of the conserved Aspartate residue (e.g., Asp189 in Factor Xa/Thrombin) located at the bottom of the S1 pocket.

-

The Thiophene Scaffold: Acts as a bioisostere for phenyl or pyridine rings. It positions the 5-chloro substituent towards the S2/S3 sub-pockets.

-

The 5-Chlorine Atom: This is not merely a substituent; it serves two roles:

-

Lipophilic Displacement: It displaces high-energy water molecules from the hydrophobic distal S1 pocket.

-

Growth Vector: The C-Cl bond provides a synthetic handle (via oxidative addition/cross-coupling) for growing the fragment into the S2 pocket.

-

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To accurately measure the dissociation constant (

Materials

-

Instrument: Biacore 8K/T200 or equivalent.

-

Sensor Chip: Series S Sensor Chip NTA (Nitrilotriacetic acid) or CAP chip.

-

Note: Avoid CM5 (Carboxymethyl dextran) chips if possible. The negatively charged dextran matrix attracts the positively charged amidine, causing high non-specific binding (NSB).

-

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

-

Ligand: Biotinylated Protease (e.g., Avidin-captured Factor Xa) or His-tagged protein.

Step-by-Step Methodology

-

Surface Preparation:

-

Capture the target protein to a density of ~2000–3000 RU. High density is required because the fragment (

Da) yields a low theoretical -

Calculation:

-

-

Sample Preparation:

-

Prepare a 100 mM stock of the fragment in 100% DMSO.

-

Dilute into Running Buffer to create a concentration series (e.g., 0, 10, 50, 100, 250, 500, 1000

M). -

Critical: Maintain a constant DMSO concentration (e.g., 2%) across all samples and running buffer to prevent Refractive Index (RI) jumps.

-

-

Injection Parameters:

-

Flow Rate: 30

L/min (minimizes mass transport limitations). -

Contact Time: 60 seconds.

-

Dissociation Time: 60 seconds (rapid off-rate expected).

-

-

Data Analysis & Validation (Self-Correction Step):

-

Reference Subtraction: Subtract the signal from the reference flow cell (unmodified surface).

-

Solvent Correction: Apply DMSO calibration curves to correct for bulk refractive index mismatches.

-

Square-Wave Check: Fragments usually show "square-wave" sensorgrams (fast on/fast off). If the curve drifts upwards, suspect non-specific aggregation.

-

Positive Control: Run Benzamidine (

M) to validate the surface activity.

-

Protocol B: X-Ray Crystallography Soaking

Objective: To obtain a high-resolution structure of the fragment bound to the protein, validating the vector for chemical elaboration.

Materials

-

Crystals: Apo-crystals of the serine protease (diffracting to <2.5 Å).

-

Soaking Solution: Mother liquor containing the fragment.

-

Cryoprotectant: Glycerol or Ethylene Glycol (20-25%).

Step-by-Step Methodology

-

Soak Preparation:

-

Dissolve 5-Chlorothiophene-2-carboximidamide HCl directly into the crystal mother liquor.

-

Target Concentration: 20 mM to 50 mM.

-

Note: The HCl salt may lower the pH of the drop. Check pH with micro-paper and adjust with 1M NaOH if the drop pH deviates by >0.5 units, as this can crack crystals or alter the active site Aspartate protonation state.

-

-

Incubation:

-

Soak time: 1 hour to overnight. (Fragments diffuse rapidly, but high occupancy is needed).

-

-

Data Collection & Refinement:

-

Collect data at 100 K.

-

Process data using standard pipelines (e.g., XDS, CCP4).

-

Validation: Calculate the

difference map. Look for a strong positive density (>3 -

Check: Ensure the amidine nitrogen atoms are within 2.8–3.0 Å of the Aspartate carboxylate oxygens.

-

Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to increase potency.[1]

-

Vector 1: The 5-Chloro Position:

-

The chlorine is a handle for Suzuki-Miyaura coupling.

-

Strategy: Replace Cl with aryl or heteroaryl rings to reach the hydrophobic S2 pocket (the "distal" pocket).

-

-

Vector 2: The Thiophene C3 Position:

-

Substitution here directs groups toward the S1' subsite.

-

Visualization of Workflows and Interactions

Figure 1: Fragment-Based Discovery Workflow

This diagram illustrates the logical flow from library selection to hit expansion using this specific fragment.

Caption: The iterative workflow for evolving 5-Chlorothiophene-2-carboximidamide from a weak binder to a potent lead.

Figure 2: Binding Mode Interaction

This diagram visualizes the critical interactions within the S1 pocket.

Caption: Schematic of the pharmacophore interactions. The Amidine-Asp189 salt bridge is the primary anchor.

References

-

Erlanson, D. A., & Jhoti, H. (2016). Fragment-Based Drug Discovery: Lessons and Outlook. Wiley-VCH.

- Context: Foundational text on FBDD principles, including the "Rule of 3" and ligand efficiency.

-

Murray, C. W., & Verdonk, M. L. (2002). The consequences of drug discovery by fragment clustering. Journal of Computer-Aided Molecular Design.

- Context: Discusses the statistical probability of finding fragment hits like amidines in screening libraries.

-

Matter, H., et al. (2005). Design and structural analysis of potent and selective Factor Xa inhibitors based on a 5-chlorothiophene-2-carboxamide scaffold. Journal of Medicinal Chemistry.

- Context: Directly validates the use of the 5-chlorothiophene scaffold in Factor Xa inhibitors and provides structural d

-

Perspicace, S., et al. (2009).[2] Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening.

- Context: Provides the technical basis for the SPR protocols described, specifically regarding high-concentr

Sources

Application Note: Accelerated Discovery of Serine Protease Inhibitors via Fragment-Based Design

Focusing on the 5-Chlorothiophene-2-carboximidamide Scaffold

Abstract

This application note details the methodological framework for utilizing 5-Chlorothiophene-2-carboximidamide hydrochloride as a high-efficiency P1 anchor in the development of novel serine protease inhibitors (Factor Xa, Thrombin, uPA). Unlike traditional high-throughput screening, this guide focuses on a Fragment-Based Drug Discovery (FBDD) approach.[1] We provide validated protocols for handling the amidine salt, kinetic characterization (

Introduction: The Power of the Thiophene-Amidine Scaffold

In medicinal chemistry, the amidine group (

Why 5-Chlorothiophene-2-carboximidamide?

-

Bioisosterism: The thiophene ring acts as a lipophilic bioisostere to the traditional phenyl ring (benzamidine). It alters the electronic distribution, often improving metabolic stability and reducing the basicity of the amidine slightly, which can improve membrane permeability [2].

-

Halogen Bonding: The chlorine atom at position 5 is not merely a blocker; it fills the hydrophobic distal portion of the S1 pocket and can participate in halogen bonding with backbone carbonyls, enhancing affinity beyond simple steric fit.

-

Low Molecular Weight (Fragment): With a MW of ~200 Da, it possesses high "Ligand Efficiency" (LE), making it an ideal starting point for growing a drug molecule.

Application Workflow: From Fragment to Lead

The development process follows a cyclical "Design-Make-Test-Analyze" workflow. The 5-Chlorothiophene-2-carboximidamide serves as the P1 Anchor —the non-negotiable moiety that locks the drug into the enzyme's active site.

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow utilizing the thiophene-amidine scaffold as the primary anchor.

Protocol A: Compound Handling & Preparation

The hydrochloride salt form ensures stability but must be handled correctly to prevent hydrolysis or aggregation in assays.

Materials:

-

Compound: 5-Chlorothiophene-2-carboximidamide HCl[2]

-

Solvent: DMSO (Anhydrous, 99.9%)

-

Buffer: HEPES or Tris-HCl (pH 7.4)

Step-by-Step Procedure:

-

Stock Preparation (100 mM): Dissolve the HCl salt in 100% DMSO. The salt is generally soluble in DMSO.

-

Critical Note: Do not dissolve directly in basic aqueous buffer for long-term storage, as the free base amidine can be less stable or prone to hydration.

-

-

Sonicate: Sonicate for 2-5 minutes to ensure complete dissolution.

-

Quality Check: Verify integrity via LC-MS. Expect a mass peak of

(characteristic Cl isotope pattern 3:1). -

Working Solution: Dilute to 100x final concentration in assay buffer immediately prior to use.

Protocol B: Enzymatic Inhibition Assay ( Determination)

This protocol determines the inhibition constant (

Principle: The amidine competes with a chromogenic substrate (e.g., S-2765) for the active site. The reaction rate is monitored by the release of p-nitroaniline (pNA) at 405 nm.

Reagents:

-

Enzyme: Human Factor Xa (0.5 nM final).

-

Substrate: Chromogenic substrate S-2765 (

). -

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Workflow Diagram:

Figure 2: Kinetic assay workflow for determining inhibitory potency.

Experimental Steps:

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Inhibitor Series: Prepare a 10-point serial dilution of 5-Chlorothiophene-2-carboximidamide HCl (Range:

to -

Incubation: Add

inhibitor + -

Initiation: Add

Substrate solution (Final concentration = -

Measurement: Monitor OD405 nm every 30 seconds for 20 minutes.

-

Data Analysis:

-

Calculate initial velocity (

) for each concentration. -

Fit data to the 4-parameter logistic equation to find

. -

Convert

to

-

Data Presentation Template:

| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) | Hill Slope | Selectivity Ratio (vs Thrombin) |

| 5-Cl-Thiophene... | Factor Xa | [Data] | [Data] | ~1.0 | [Calc] |

| Benzamidine (Ctrl) | Factor Xa | 250,000 | 125,000 | 1.0 | N/A |

Protocol C: Structural Optimization (Growing the Fragment)

Once the

Strategy:

-

Co-Crystallography: Soak the fragment into Factor Xa crystals.

-

Vector Identification: The 5-position (Chlorine) is buried. The 4-position of the thiophene ring usually points towards the S1-S2 linker region or the "aromatic box" (Tyr99, Phe174, Trp215).

-

Synthetic Expansion:

-

Approach: Replace the 5-chlorothiophene core with a 5-chloro-4-substituted analog.

-

Chemistry: Use Suzuki or Sonogashira coupling on a 4-bromo precursor to extend into the S4 pocket (the "L-shape" binding mode typical of Rivaroxaban-like drugs) [4].

-

References

-

Bode, W., et al. (1989). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." EMBO Journal. Link

-

Ewing, W. R., et al. (1999).[5] "Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa." Journal of Medicinal Chemistry. Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

-

Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry. Link

Sources

- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboximidamide HCl [benchchem.com]

- 3. Synthesis, characterization, and structure-activity relationships of amidine-substituted (bis)benzylidene-cycloketone olefin isomers as potent and selective factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enzymatic Characterization of 5-Chlorothiophene-2-carboximidamide Hydrochloride as a Serine Protease Inhibitor

Introduction & Scientific Context

5-Chlorothiophene-2-carboximidamide hydrochloride is a potent, low-molecular-weight fragment utilized primarily in the development of serine protease inhibitors (Factor Xa, Thrombin, Urokinase) and nitric oxide synthase (iNOS) modulators.

The compound features a highly basic amidine moiety (

Key Applications

-

Fragment-Based Drug Discovery (FBDD): Used as a "warhead" probe to map the S1 pocket of novel proteases.

-

Anticoagulant Research: Serves as a simplified structural analog to the S1-binding motif found in advanced anticoagulants (e.g., precursors to Rivaroxaban-like scaffolds, although Rivaroxaban itself utilizes a different interaction mode, the thiophene core is a privileged scaffold).

-

Enzyme Kinetics: A tool compound for establishing competitive inhibition constants (

) in assay development.

Mechanism of Action: The "Arginine Mimic"

The enzymatic reaction "involving" this compound is typically competitive inhibition .[1] The amidine group acts as a reversible trap for the enzyme's active site, preventing the processing of natural substrates.

Molecular Interaction Pathway

-

Recognition: The enzyme's S1 pocket (negatively charged due to Asp189) attracts the positively charged amidinium group.

-

Binding: The amidine forms a bidentate hydrogen bond/salt bridge with Asp189.

-

Stabilization: The 5-chlorothiophene ring occupies the hydrophobic S1 cleft, with the chlorine atom potentially engaging in halogen bonding or filling a hydrophobic sub-site.

-

Blockade: The catalytic triad (His57, Asp102, Ser195) is sterically occluded, preventing substrate hydrolysis.

Visualization: Inhibition Mechanism

Caption: Competitive inhibition pathway. The inhibitor (Red) competes with the substrate (Green) for the active site, forming a reversible EI complex stabilized by electrostatic interactions.

Protocol: Determination of against Factor Xa

This protocol describes the kinetic characterization of 5-Chlorothiophene-2-carboximidamide HCl using a chromogenic substrate assay.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Enzyme: Human Factor Xa (highly purified).

-

Substrate: Chromogenic substrate specific for Factor Xa (e.g., S-2765 or S-2222: Bz-Ile-Glu(g-OR)-Gly-Arg-pNA).

-

Inhibitor: 5-Chlorothiophene-2-carboximidamide HCl (Prepare 10 mM stock in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Detection: Microplate reader capable of measuring absorbance at 405 nm.

Experimental Workflow

Step 1: Stock Preparation

-

Inhibitor Stock: Dissolve 5-Chlorothiophene-2-carboximidamide HCl in 100% DMSO to 10 mM.

-

Serial Dilution: Prepare a 1:3 serial dilution series in Assay Buffer. Range:

down to

Step 2: Enzyme Pre-incubation

-

In a 96-well clear bottom plate, add 10

L of the diluted Inhibitor to each well. -

Add 50

L of Factor Xa enzyme solution (0.5 nM final concentration). -

Critical Step: Incubate for 15 minutes at 25°C . This allows the amidine to reach equilibrium binding (

) within the S1 pocket.

Step 3: Reaction Initiation

-

Add 40

L of Chromogenic Substrate (at -

Immediately place in the plate reader.

Step 4: Kinetic Measurement

-

Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

-

Calculate the Initial Velocity (

) from the linear portion of the curve for each inhibitor concentration.

Data Analysis & Calculation

-

Normalize Data: Calculate % Activity relative to the DMSO control (No inhibitor).

-

Curve Fitting: Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).

-

Fit Model: Use a non-linear regression (4-parameter logistic) to determine

. -

Calculation: For competitive inhibitors, convert

Application Note: Metabolic Stability Screening

While primarily an inhibitor, amidines can be substrates for metabolic enzymes, specifically mARC (Mitochondrial Amidoxime Reducing Component) or hepatic oxidases.

Objective: Verify if the compound acts as a substrate for N-hydroxylation (a common metabolic route for amidines).

Protocol Summary

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: 1

M Compound + 0.5 mg/mL HLM at 37°C. -

Timepoints: 0, 15, 30, 60 min.

-

Analysis: Quench with Acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS .

-

Reaction Monitoring: Look for mass shift +16 Da (Amidoxime formation:

) or +1 Da (Hydrolysis to Amide:

Experimental Logic & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Non-linear initial rates | Substrate depletion or Enzyme instability | Reduce enzyme concentration; Ensure <10% substrate conversion. |

| IC50 varies with incubation time | Slow-binding inhibition | Increase pre-incubation time to 30-60 mins to ensure equilibrium ( |

| Precipitation in wells | Low solubility of thiophene core | Ensure DMSO is <1% but present; add 0.01% Triton X-100 to buffer. |

| High background at 405nm | Compound absorbance | Run a "No Enzyme" blank with the highest inhibitor concentration to subtract background. |

Workflow Diagram

Caption: Step-by-step experimental workflow for determining the inhibition constant of the compound against serine proteases.

References

-

BenchChem. (2025).[2] 5-Chlorothiophene-2-carboximidamide HCl Product Information & Biological Activity. Retrieved from

-

Young, W. B., et al. (2002). Design and Synthesis of 4,5-Disubstituted-thiophene-2-amidines as Potent Urokinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

PubChem. (2025).[3] 5-Chlorothiophene-2-carboxamide (Related Intermediate Data). National Library of Medicine. Retrieved from

-

Southan, G. J., et al. (1996). Mechanism of inactivation of inducible nitric oxide synthase by amidines. Journal of Biological Chemistry. (Contextual reference for amidine mechanism). Retrieved from

-

MedChemExpress. (2025). 5-Chlorothiophene-2-carboxylic acid (Precursor Data). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorothiophene-2-carboximidamide Hydrochloride

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Welcome to the technical support guide for the synthesis of 5-Chlorothiophene-2-carboximidamide hydrochloride. This compound is a critical building block in the development of advanced pharmaceuticals, notably as a precursor to the anticoagulant Rivaroxaban.[1][2] The most common and industrially relevant synthetic route proceeds from 5-chlorothiophene-2-carbonitrile via the Pinner reaction.[3][4] This pathway involves the acid-catalyzed reaction of the nitrile with an alcohol (typically methanol or ethanol) to form an intermediate Pinner salt (an alkyl imidate hydrochloride), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[4][5][6]

While elegant, this synthesis is sensitive to reaction conditions. Even minor deviations can lead to a cascade of side reactions, significantly impacting yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to troubleshoot common issues encountered during the experiment, explaining the chemical causality behind each problem and providing field-proven protocols for resolution.

Core Reaction Pathway

The intended synthesis follows a two-step sequence starting from the nitrile precursor. The first step is the formation of the Pinner salt, followed by ammonolysis.

Caption: Competing reaction pathways for the Pinner salt intermediate.

Q2: I've confirmed the presence of an ester byproduct by NMR and GC-MS. How do I prevent its formation?

The formation of the corresponding ester is almost always due to the presence of water. The Pinner salt is highly susceptible to hydrolysis. [4][6][7]The mechanism involves the nucleophilic attack of water on the protonated imidate carbon, which is mechanistically similar to imine hydrolysis. [8] Causality: Water is a more potent nucleophile than alcohol under these conditions and will readily attack the electrophilic carbon of the Pinner salt intermediate, leading to the formation of an ester and ammonium chloride.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

-

Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for at least 4 hours and cooled in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Assemble the apparatus under a positive pressure of inert gas (Nitrogen or Argon).

-

Solvent & Reagent Purity:

-

Alcohol (Methanol/Ethanol): Use freshly opened anhydrous grade solvent or dry it using standard procedures (e.g., distillation over magnesium turnings for ethanol).

-

Reaction Solvent (e.g., Diethyl Ether, Dichloromethane): Dry over appropriate drying agents (e.g., sodium/benzophenone for ether, CaH₂ for dichloromethane) and distill under an inert atmosphere.

-

5-chlorothiophene-2-carbonitrile: Ensure the starting material is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, store it over molecular sieves (3Å or 4Å).

-

-

Reagent Delivery:

-

HCl Gas: Use anhydrous HCl gas from a cylinder. Pass the gas through a drying tube filled with Drierite (anhydrous CaSO₄) before bubbling it into the reaction mixture. Do not use concentrated hydrochloric acid, as its water content is >60%.

-

Ammonia: For the second step, use anhydrous ammonia gas or a freshly prepared saturated solution of ammonia in a dry alcohol.

-

Q3: The reaction is sluggish, with significant unreacted nitrile remaining even after extended reaction times. What factors should I investigate?

This issue points to insufficient activation of the nitrile, which is the rate-determining aspect of Pinner salt formation. [6][8] Troubleshooting Steps:

| Problem Symptom | Probable Cause | Recommended Action |